molecular formula C19H18N4S B2733000 3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852143-26-1

3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2733000
CAS No.: 852143-26-1
M. Wt: 334.44
InChI Key: XSKXDCCUCBSPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” is a chemical substance with a specific molecular structure. Unfortunately, there is limited information available about this compound .


Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. The specific molecular structure of “this compound” is not explicitly mentioned in the retrieved data .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like melting point, boiling point, density, molecular formula, and molecular weight. The specific physical and chemical properties of “this compound” are not provided in the retrieved data .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

One study focuses on the synthesis of novel 4-substituted-1H-1,2,4-triazole derivatives, including those with indole moieties, which were evaluated for their antioxidant and antimicrobial properties. These compounds demonstrated significant scavenging capacity for DPPH and superoxide radicals, alongside lipid peroxidation inhibition effects. Notably, one compound exhibited slight antimicrobial activity against various test microorganisms, suggesting potential applications in developing new antioxidant and antimicrobial agents (Baytas et al., 2012).

Inhibitors for Chronic Diabetic Complications

Another line of research led to the discovery of a series of highly potent and selective aldose reductase inhibitors, including indole-N-alkanoic acid derivatives. These inhibitors, particularly effective against aldose reductase, were explored for the treatment of chronic diabetic complications, demonstrating significant potential to lower nerve and lens sorbitol levels in diabetic rat models, which could be pivotal in managing diabetic complications (Van Zandt et al., 2005).

Synthesis Methods for Heterocyclic Compounds

Research into efficient synthesis methods for biologically relevant heterocycles, including those incorporating indole and 1,2,4-triazole moieties, has yielded new approaches. For instance, a method involving copper-catalyzed C-N coupling and palladium-catalyzed direct arylation has been developed to synthesize indole-annulated sulfur heterocycles, offering a promising pathway for the preparation of complex organic molecules with potential biological applications (Shelke et al., 2016).

Anticancer Potential

Several studies have synthesized and evaluated novel indole derivatives, including those linked with 1,2,4-triazole moieties, for their anticancer properties. Some of these compounds have shown potent growth inhibition against various cancer cell lines, suggesting their potential as lead compounds for further development into anticancer agents. The exploration of these compounds emphasizes the importance of indole and triazole derivatives in medicinal chemistry research aimed at discovering new therapies for cancer (Penthala et al., 2011).

Safety and Hazards

The safety and hazards associated with a compound relate to its handling, storage, and disposal. The specific safety and hazards of “3-(4-methyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole” are not mentioned in the retrieved data .

Properties

IUPAC Name

3-[4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c1-13-7-3-4-8-14(13)12-24-19-22-21-18(23(19)2)16-11-20-17-10-6-5-9-15(16)17/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKXDCCUCBSPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.